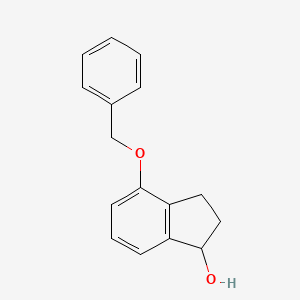

4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol

Übersicht

Beschreibung

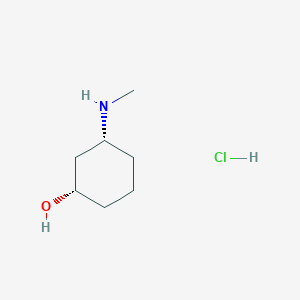

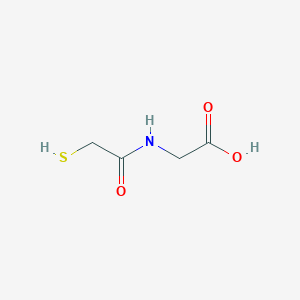

The compound “4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol” is likely a derivative of indene, which is a polycyclic hydrocarbon. It has a benzyl group attached to it via an ether linkage, and a hydroxyl group attached to one of the carbon atoms in the indene ring .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding indene with a benzyl halide in the presence of a base . The exact method would depend on the specific substituents on the indene and benzyl groups.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indene ring, a benzyl group, and a hydroxyl group . The exact structure would depend on the positions of these groups on the indene ring.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The hydroxyl group could be involved in reactions such as esterification or ether formation. The benzyl group could potentially undergo reactions such as oxidation or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the hydroxyl group could make it more polar and potentially increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Potential

4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol and its diastereoisomers exhibit significant potential as anti-inflammatory agents. Research highlighted the synthesis of diastereoisomers of this compound and their marked anti-inflammatory activity. These compounds may represent a new class of anti-inflammatory agents, opening pathways for therapeutic applications in inflammation-related disorders (Sheridan et al., 2009).

Synthetic Route Exploration

Studies have also focused on the synthetic pathways of related compounds, emphasizing their synthesis procedures and yields. For instance, research on the synthesis route of 4-(benzyloxy)-1H-indazole, a structurally related compound, sheds light on the synthetic efficiency and potential applications of similar compounds in various fields (Tang Yan-feng, 2012).

Bioactivity and Medicinal Chemistry

The compound and its derivatives have been a focal point in bioactivity studies. Research into new derivatives involving the 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol scaffold has explored their cytotoxicity and potential as enzyme inhibitors, particularly in cancer research and enzyme inhibition fields (Gul et al., 2016).

Spectroelectrochemical Studies

The compound's derivatives have also been investigated for their spectroelectrochemical properties. Research involving peripherally tetra-substituted phthalocyanines bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol highlights the compound's versatility and potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Green Chemistry and Sustainable Synthesis

The compound's derivatives have been synthesized using environmentally friendly methods, indicating its role in promoting sustainable chemical practices. Innovations in biocatalytic synthesis methods using alternative solvents and catalysts like lemon juice for producing related heterocyclic compounds underscore the compound's relevance in green chemistry (Petronijević et al., 2017).

Antimicrobial Applications

The synthesis of compounds related to 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol under different solvent conditions has demonstrated potent antimicrobial properties, indicating its potential application in developing new antimicrobial agents (Kottapalle & Shinde, 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target enzymes involved in carbon-carbon bond formation, such as in the suzuki–miyaura coupling .

Mode of Action

Benzylic compounds are known to undergo oxidation and reduction reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various metabolic pathways, including oxidation and reduction reactions .

Result of Action

Benzylic compounds are known to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution . These reactions can lead to changes in the molecular structure and potentially influence cellular processes.

Action Environment

The action, efficacy, and stability of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a reaction involving similar compounds, is known to be influenced by the choice of boron reagents and reaction conditions

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenylmethoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8,15,17H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXNDFUEAHMICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3368449.png)